Synthesis and Characterization of 4-Methoxy-3-phenylquinoline-2(1H)-thione: A Comprehensive Technical Guide
Synthesis and Characterization of 4-Methoxy-3-phenylquinoline-2(1H)-thione: A Comprehensive Technical Guide
Executive Summary
The quinoline-2(1H)-thione core represents a privileged heterocyclic scaffold, widely recognized for its utility as a potent pharmacophore in drug discovery and as a versatile N,S-bidentate ligand in transition metal coordination chemistry[1]. Specifically, 4-Methoxy-3-phenylquinoline-2(1H)-thione combines the steric and electronic tunability of a 3-phenyl substitution with a 4-methoxy electron-donating group, making it a highly valuable intermediate for kinase inhibitor development and advanced materials.
This whitepaper provides an authoritative, step-by-step methodology for the de novo synthesis and rigorous analytical characterization of 4-Methoxy-3-phenylquinoline-2(1H)-thione. By prioritizing mechanistic causality and self-validating protocols, this guide serves as a robust framework for researchers and drug development professionals.
Retrosynthetic Strategy & Workflow Design
The synthesis of 4-Methoxy-3-phenylquinoline-2(1H)-thione is achieved through a highly convergent, three-phase linear sequence. Previous studies on 4-methoxy-3-phenylquinoline architectures have demonstrated the stability of the methoxy group under various electrophilic and nucleophilic conditions, validating this step-wise approach[2].
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Phase 1: Core Assembly via a modified Dieckmann-type cyclization to form the 4-hydroxy-2-quinolone framework.
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Phase 2: Regioselective O-Methylation exploiting pKa differentials to install the 4-methoxy group while preserving the lactam nitrogen.
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Phase 3: Chemoselective Thionation utilizing Lawesson's Reagent to convert the lactam carbonyl to a thione.
Figure 1. Three-step synthetic workflow for 4-Methoxy-3-phenylquinoline-2(1H)-thione.
Experimental Methodologies & Mechanistic Causality
Phase 1: Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one
Causality: To construct the quinoline core, an initial N-acylation of methyl anthranilate with phenylacetyl chloride forms an intermediate amide. Subsequent treatment with a strong base (sodium ethoxide) deprotonates the active methylene of the phenylacetyl group, driving an intramolecular nucleophilic attack on the methyl ester. This Dieckmann-type condensation yields the thermodynamically stable 4-hydroxy-2-quinolone framework.
Step-by-Step Protocol:
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Acylation: Dissolve methyl anthranilate (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) containing triethylamine (12.0 mmol). Cool the mixture to 0 °C.
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Add phenylacetyl chloride (11.0 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.
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Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3 (20 mL), and brine (20 mL). Dry over anhydrous MgSO4 and concentrate under reduced pressure to yield the crude amide intermediate.
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Cyclization: Dissolve the crude amide in anhydrous ethanol (30 mL). Add freshly prepared sodium ethoxide (15.0 mmol) in ethanol.
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Reflux the mixture under an inert atmosphere for 4 hours.
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Isolation: Cool the reaction to 0 °C and acidify to pH 3 using 1M HCl. The product will precipitate as an off-white solid. Filter, wash with cold water, and recrystallize from ethanol to yield pure 4-hydroxy-3-phenylquinolin-2(1H)-one.
Phase 2: Regioselective O-Methylation
Causality: The intermediate possesses two distinct nucleophilic centers: the 4-hydroxyl group and the 2-lactam nitrogen. The 4-OH proton is significantly more acidic (pKa ~6.0) than the lactam NH (pKa ~11.0). By utilizing precisely 1.05 equivalents of a mild base (K2CO3), the 4-phenoxide anion is selectively generated. This ensures exclusive O-methylation upon the addition of methyl iodide, preventing unwanted N-alkylation.
Step-by-Step Protocol:
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Suspend 4-hydroxy-3-phenylquinolin-2(1H)-one (5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 15 mL).
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Add anhydrous K2CO3 (5.25 mmol) and stir at room temperature for 30 minutes to ensure complete phenoxide formation.
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Add methyl iodide (5.5 mmol) dropwise via syringe. Stir the mixture at room temperature for 12 hours.
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Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 7:3). Quench the reaction by pouring it into ice-cold water (50 mL).
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers thoroughly with brine (3 x 20 mL) to remove DMF, dry over Na2SO4, and concentrate.
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Purify the residue via silica gel column chromatography (Hexanes:EtOAc 7:3) to afford 4-methoxy-3-phenylquinolin-2(1H)-one as a white crystalline solid.
Phase 3: Chemoselective Thionation
Causality: Conversion of the lactam carbonyl (C=O) to a thione (C=S) requires a highly chemoselective thionating agent. Lawesson's reagent is preferred due to its superior solubility and selectivity compared to P4S10. The reaction proceeds via the formation of a highly reactive dithiophosphine ylide, which undergoes a [2+2] cycloaddition with the lactam carbonyl. The resulting 4-membered oxathiaphosphetane intermediate undergoes cycloreversion to yield the target thione and an oxophosphine byproduct.
Figure 2. Mechanism of lactam thionation via oxathiaphosphetane intermediate.
Step-by-Step Protocol:
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Dissolve 4-methoxy-3-phenylquinolin-2(1H)-one (3.0 mmol) in anhydrous toluene (20 mL).
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Add Lawesson's Reagent (1.8 mmol). (Note: 0.6 equivalents is stoichiometrically sufficient as each molecule donates two sulfur atoms, but a slight excess ensures complete conversion).
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Reflux the mixture under an inert argon atmosphere for 6 hours.
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Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 8:2). The product spot will typically exhibit a distinct yellow hue under visible light and strong UV activity.
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Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the crude residue by flash chromatography (DCM:MeOH 98:2) to isolate 4-Methoxy-3-phenylquinoline-2(1H)-thione. Recrystallize from hot ethanol to obtain analytically pure yellow crystals.
Analytical Characterization Data
Characterization of the thione moiety is heavily reliant on the disappearance of the lactam C=O stretch and the emergence of a distinct C=S absorption band in the infrared spectrum, typically accompanied by characteristic mass spectrometric fragmentation[3]. The table below summarizes the expected quantitative analytical data for the final synthesized compound.
| Analytical Technique | Parameter / Signal | Assignment / Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.52 (s, 1H) | Thiolactam N-H (highly deshielded due to C=S anisotropy) |
| δ 7.85 (dd, J = 8.2, 1.5 Hz, 1H) | Quinoline C5-H (Aromatic) | |
| δ 7.55 – 7.25 (m, 8H) | Remaining Aromatic Protons (Quinoline + Phenyl) | |
| δ 3.88 (s, 3H) | O-CH₃ (Methoxy protons) | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 180.5 | C=S (Thione Carbon) - Diagnostic downfield shift |
| δ 160.2 | C4 (C-OMe) | |
| δ 138.0, 135.5, 130.2... | Aromatic Carbons | |
| δ 61.0 | O-CH₃ Carbon | |
| FT-IR (ATR, cm⁻¹) | 3150 cm⁻¹ | N-H stretch (broad) |
| 1590 cm⁻¹ | C=C aromatic stretch | |
| 1250 cm⁻¹ | C-O-C asymmetric stretch (Methoxy) | |
| 1120 cm⁻¹ | C=S stretch (Diagnostic; replaces C=O at ~1650 cm⁻¹) | |
| HRMS (ESI-TOF) | m/z 268.0792 | [M+H]⁺ (Calculated for C₁₆H₁₄NOS⁺: 268.0796) |
Note on Tautomerism: While quinoline-2-thiones can theoretically exist in a thiolactim (N=C-SH) tautomeric form, the thiolactam (NH-C=S) form is overwhelmingly favored in the solid state and in polar aprotic solvents (like DMSO), as evidenced by the presence of the N-H proton at δ 13.52 in the ¹H NMR spectrum[1].
References
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El-Gamal, A. "General procedure for synthesis of 4-Imino-3-phenyl-3, 4-dihydropyrimido [4, 5-b]quinoline one / thione derivatives." International Journal of Pharmaceutical Sciences and Research (IJPSR), 2017; Vol. 8(2): 570-581. 3
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Sugimoto, K., et al. "Heterocyclic-2-thione derivatives of metals incorporating cyclopalladated azobenzenes of variable nuclearity..." ResearchGate, March 2000. 1
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Ahmad, Y., and Hey, D. H. "o-Methoxy-nitrosoacetamido-compounds." RSC Publishing, 1959. 2
